(R)-(+)-1-Phenyl-1-propanol: A Comprehensive Technical Guide
(R)-(+)-1-Phenyl-1-propanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-Phenyl-1-propanol , a chiral aromatic alcohol, serves as a critical building block in asymmetric synthesis, particularly in the pharmaceutical and fragrance industries. Its defined stereochemistry makes it an invaluable intermediate for the production of enantiomerically pure compounds, where specific spatial arrangements are paramount for biological activity and therapeutic efficacy. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential biological significance of (R)-(+)-1-Phenyl-1-propanol.
Core Chemical and Physical Properties
(R)-(+)-1-Phenyl-1-propanol is a colorless to light yellow, clear liquid at room temperature.[1][2] Its chirality is a key feature, influencing its interactions with other chiral molecules and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [3][4] |
| Molecular Weight | 136.19 g/mol | [3][4] |
| CAS Number | 1565-74-8 | [3][4][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 218-220 °C (lit.) | [2][3] |
| Density | 0.993 g/mL at 20 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.5196 (lit.) | [2][3] |
| Optical Rotation | [α]20/D +48°, c = 2.25 in hexane | [3] |
| +44.0 to +47.0 deg (c=1, CHCl₃) | [1] | |
| Solubility | Insoluble in water.[6] Soluble in methanol, ethanol, diethyl ether, benzene, and toluene. | [4] |
| pKa | 14.43 ± 0.20 (Predicted) | [6] |
| Flash Point | 90 °C / 194 °F | [7] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of (R)-(+)-1-Phenyl-1-propanol.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available for reference. | [8][9] |
| ¹³C NMR | Spectra available for reference. | [10] |
| Infrared (IR) | The NIST WebBook provides IR spectral data.[5] A key feature is the broad absorption band characteristic of the O-H stretching vibration of the alcohol group. | [5][8] |
| Mass Spectrometry (MS) | The NIST WebBook provides mass spectral data (electron ionization).[5] The fragmentation pattern can be used to confirm the molecular structure. | [5][8] |
Experimental Protocols
Enantioselective Synthesis
A common method for the synthesis of chiral 1-phenyl-1-propanol is the enantioselective addition of a diethylzinc to benzaldehyde, catalyzed by a chiral amino alcohol. The following is a representative protocol adapted from literature for the synthesis of the (S)-enantiomer, which can be conceptually mirrored to obtain the (R)-enantiomer by using the corresponding (R)-catalyst.
Reaction: Enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
Benzaldehyde
-
Diethylzinc (solution in hexane or toluene)
-
Chiral catalyst (e.g., (1R,2S)-(-)-N,N-dimethyl-2-amino-1-phenyl-1,3-propanediol for the (R)-product)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ether
-
Anhydrous sodium sulfate
-
2 M aqueous hydrochloric acid
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral catalyst in anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc solution dropwise.
-
Stir the mixture for 15 minutes and then cool to -78 °C.
-
Add benzaldehyde in one portion.
-
Replace the cooling bath with an ice bath and stir the reaction mixture at 0 °C for 6 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution, which will result in the formation of a white precipitate.
-
Separate the liquid and solid phases by decantation. Wash the precipitate with ether.
-
Combine the organic layers and wash with 2 M aqueous hydrochloric acid, water, and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by Kugelrohr distillation to yield (R)-(+)-1-Phenyl-1-propanol as a colorless oil.[3]
Purification
The primary method for purifying (R)-(+)-1-Phenyl-1-propanol is vacuum distillation .[3] This technique is necessary to avoid decomposition at the high temperatures required for atmospheric distillation.
Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
To determine the enantiomeric purity of the synthesized product, chiral High-Performance Liquid Chromatography (HPLC) is employed.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel CHIRALCEL® OD)
Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[11] The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: Typically around 0.5 mL/min.[11]
-
Detection: UV at 220 nm.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[11]
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample onto the equilibrated chiral column.
-
Monitor the elution profile. The two enantiomers will have different retention times.
-
Calculate the enantiomeric excess by integrating the peak areas of the (R) and (S) enantiomers.[3]
Biological Activity and Signaling Pathways
(R)-(+)-1-Phenyl-1-propanol is recognized for its role as a versatile chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][5] For instance, it is an intermediate in the synthesis of the antidepressant agent Fluoxetine.[12]
While direct and extensive studies on the specific signaling pathways of (R)-(+)-1-Phenyl-1-propanol are limited, research on the racemic mixture and related phenylpropanoid structures provides valuable insights into its potential biological activities.
1-Phenyl-1-propanol is described as a potent choleretic drug , which stimulates the secretion of bile.[4] It is suggested to increase liver blood flow and the solid components of bile, while also exerting a mild antispasmodic effect by relaxing the sphincter of Oddi.[4] This action promotes the expulsion of bile.[4]
Furthermore, phenylpropanoids as a class of compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and local anesthetic effects.[13] The specific biological properties are often influenced by the structural arrangement of the hydroxyl group and the phenyl ring.[13]
A study on a structurally related compound, 2-nitro-1-phenyl-1-propanol, demonstrated vasorelaxant effects on rat coronary arteries.[14] This effect is thought to be mediated through the production of cyclic nucleotides (cGMP and cAMP) and membrane hyperpolarization, independent of nitric oxide synthase.[14] This suggests a potential, though not directly confirmed, mechanism of action for (R)-(+)-1-Phenyl-1-propanol in vascular smooth muscle relaxation.
Below is a hypothetical signaling pathway for vasorelaxation based on the findings for the related nitro-derivative.
Synthesis and Analysis Workflow
The overall process from synthesis to verification of enantiomeric purity follows a structured workflow.
Safety and Handling
(R)-(+)-1-Phenyl-1-propanol is harmful if swallowed and is a combustible liquid.[1][8] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[7] It should be stored in a well-ventilated place and kept cool.[1][7] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]
Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7]
Stability: Stable under normal conditions.[7]
This guide consolidates key technical information to support the research, development, and application of (R)-(+)-1-Phenyl-1-propanol. For further details, consulting the referenced literature is recommended.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. s3.smu.edu [s3.smu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. (R)-(+)-1-Phenyl-1-propanol | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Purification of 1-Propanol - Chempedia - LookChem [lookchem.com]
- 10. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
